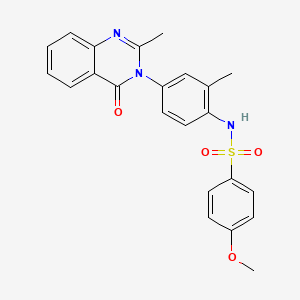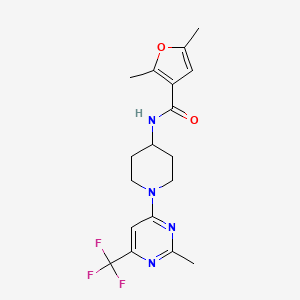
4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. This compound consists of a benzenesulfonamide moiety attached to a quinazolinone framework via a phenyl linker. Such structures are often explored in the development of pharmaceuticals due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions:
Stepwise Synthesis
Starting Materials: : The synthesis begins with a methoxy-substituted benzene, an appropriate aniline derivative, and 2-methyl-4-oxoquinazoline.
Step 1: : The initial step may involve the formation of the intermediate amine by reacting 2-methyl-4-oxoquinazoline with an aniline derivative under appropriate conditions, such as refluxing in a polar solvent.
Step 2: : Subsequent sulfonation of the amine intermediate with a sulfonyl chloride derivative yields the desired sulfonamide product.
Reagents & Conditions: : Typical reagents may include thionyl chloride or sulfur trioxide-pyridine complex, while solvents could be dichloromethane or tetrahydrofuran.
Alternative Approaches
Another synthetic route might involve a one-pot synthesis where all reactants are combined in a controlled environment, reducing the number of steps and purification processes.
Industrial Production Methods:
The industrial production often follows a similar stepwise synthesis but on a larger scale.
Optimized reaction conditions to enhance yield, purity, and reduce cost and waste are essential.
Automation and continuous flow reactors may be employed to streamline the process.
化学反応の分析
Types of Reactions:
Oxidation
The compound can undergo oxidation reactions, particularly at the methoxy or methyl groups.
Common reagents: Potassium permanganate, chromium trioxide.
Reduction
Possible reduction of the sulfonamide group or the quinazolinone moiety.
Common reagents: Lithium aluminium hydride, hydrogen gas with palladium catalyst.
Substitution
Electrophilic substitution reactions due to the aromatic nature of the benzene and quinazoline rings.
Common reagents: Halogenating agents, nitrating agents.
Major Products:
Oxidation products may include quinazolinone derivatives with carboxylic acids or aldehydes.
Reduction could yield amine derivatives.
Substitution reactions might produce halogenated or nitrated analogs.
科学的研究の応用
Chemistry:
Intermediate for Synthesis: : It serves as an intermediate for more complex molecules, particularly those with pharmaceutical potential.
Study of Chemical Properties: : Used to study reaction mechanisms and chemical behavior of sulfonamides and quinazolinones.
Biology and Medicine:
Pharmacological Agents:
Antimicrobial Activity: : Due to its sulfonamide component, it may exhibit antibacterial or antifungal properties.
Industry:
Material Science:
Catalysis: : Possible applications in catalytic processes due to its ability to coordinate with metal centers.
作用機序
The exact mechanism depends on its application. In pharmaceuticals, the compound may interact with specific enzymes or receptors.
Molecular Targets: : It could target proteins or nucleic acids within cells.
Pathways: : Possible involvement in signaling pathways, enzyme inhibition, or DNA/RNA interactions.
類似化合物との比較
Sulfonamides: : Such as sulfamethoxazole, sulfadiazine.
Quinazolinones: : Such as 2-methyl-4-oxo-3-quinazolinecarbonitrile.
This compound's distinct structure and potential make it an intriguing subject for further research and application across various scientific fields.
特性
IUPAC Name |
4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-15-14-17(26-16(2)24-22-7-5-4-6-20(22)23(26)27)8-13-21(15)25-31(28,29)19-11-9-18(30-3)10-12-19/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPWNQUQJRNOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-CHLORO-4-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2489062.png)

![ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2489065.png)
![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2489067.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide](/img/structure/B2489068.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2489070.png)


![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/new.no-structure.jpg)

